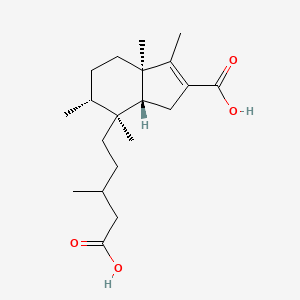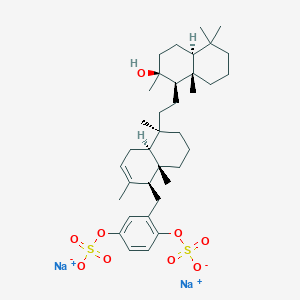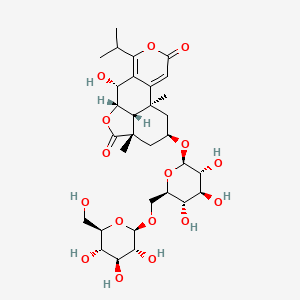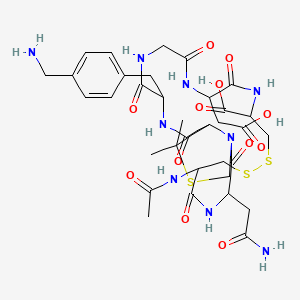
Dunniana acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dunniana acid A is a natural product found in Clausena dunniana with data available.
Scientific Research Applications
Bioactive Compounds in Clausena Dunniana
Research on Clausena dunniana has identified several bioactive compounds, including dunnines A-E, which are carbazole and quinoline alkaloids. These compounds have shown various biological effects, such as weak inhibitory effects on nitric oxide production, significant promotion of insulin secretion, and inhibition of apoptosis in specific cell lines (Cao et al., 2018).
Anti-Inflammatory Properties
A study on Ilex dunniana revealed the isolation of new triterpene glycosides with anti-inflammatory activities. These compounds exhibited inhibitory effects on lipopolysaccharide-induced NO production in microglial cells (Shi et al., 2017).
Genetic Diversity Studies
Dunniana species have been the subject of genetic diversity studies using ISSR markers. These studies have revealed a low level of genetic diversity within populations, providing insights into the genetic structure and potential conservation strategies for species like Pedicularis dunniana (You, 2006).
Coumarins in Clausena Dunniana
Phytochemical studies on Clausena dunniana have led to the isolation of various coumarins. These compounds have significant chemotaxonomic significance and contribute to understanding the plant's chemical profile (Cao et al., 2020).
Triterpenoid Saponins and Their Effects
Research on Ilex dunniana has identified new triterpenoid saponins with biological activities. These compounds, along with others, have been evaluated for their biological effects, contributing to a better understanding of the species' medicinal potential (Zhang et al., 2011).
Plant Size and Environmental Effects on Leaf Traits
Studies on Clausena dunniana have examined how plant size and environmental factors influence intraspecific leaf traits. This research is crucial for understanding plant resource-use strategies and adaptations to different environmental conditions (Zheng et al., 2022).
Responses to Environmental Stresses
Research has also focused on the responses of different species, including Populus davidiana and Eucalyptus dunnii, to environmental stresses such as drought and nutrient availability. These studies provide valuable insights into the adaptive mechanisms and resilience of these species under varying environmental conditions (Li et al., 2004; Wang et al., 2008).
Phylogeny and Classification Studies
The genus Paris, including species like Paris dunniana, has been the subject of phylogenetic and classification studies. These studies have used DNA sequence data to assess classifications and understand the evolutionary relationships within the genus (Ji et al., 2006).
Prenylated Coumarin Diglycoside with Insulin-Release Promoting Activity
A study on Clausena dunniana identified a new prenylated coumarin diglycoside with insulin-release promoting activities. This discovery contributes to the potential therapeutic applications of compounds found in Clausena dunniana (Cao et al., 2020).
Eucalyptus Dunnii Plant Regeneration
Research on Eucalyptus dunnii focuses on plant regeneration via shoot organogenesis, providing essential knowledge for afforestation and reforestation efforts in frost-prone areas (Oberschelp et al., 2015).
properties
Product Name |
Dunniana acid A |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(3aR,6R,7S,7aR)-7-(4-carboxy-3-methylbutyl)-3,3a,6,7-tetramethyl-4,5,6,7a-tetrahydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C20H32O4/c1-12(10-17(21)22)6-8-19(4)13(2)7-9-20(5)14(3)15(18(23)24)11-16(19)20/h12-13,16H,6-11H2,1-5H3,(H,21,22)(H,23,24)/t12?,13-,16-,19+,20+/m1/s1 |
InChI Key |
BXKYVIXFZNEZFP-JZQROIDNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(C)CC(=O)O)CC(=C2C)C(=O)O)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(C)CC(=O)O)CC(=C2C)C(=O)O)C |
synonyms |
dunniana acid A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![(1S,2R,3S,4R,5S)-4-[2-chloro-6-[(3-chlorophenyl)methylamino]purin-9-yl]-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B1250415.png)